molecular formula C9H16O B8501975 (1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol

(1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol

Katalognummer: B8501975
Molekulargewicht: 140.22 g/mol
InChI-Schlüssel: JGWISPYQYHUNPS-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanol derivatives. This compound features a cyclopentane ring substituted with a butenyl group and a hydroxyl group. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with but-3-en-1-ylmagnesium bromide (Grignard reagent) under anhydrous conditions, followed by acidic workup to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO₄ under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Cyclopentanone or but-3-en-1-ylcyclopentanone.

    Reduction: 2-(but-3-en-1-yl)cyclopentane.

    Substitution: 2-(but-3-en-1-yl)cyclopentyl chloride.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol exerts its effects depends on its specific interactions with molecular targets. For example, if used as a drug precursor, it may interact with enzymes or receptors in the body, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanol: A simpler analog without the butenyl group.

    2-(but-3-en-1-yl)cyclopentane: Lacks the hydroxyl group.

    Cyclopentanone: The oxidized form of cyclopentanol.

Uniqueness

(1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol is unique due to the presence of both the butenyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Eigenschaften

Molekularformel

C9H16O

Molekulargewicht

140.22 g/mol

IUPAC-Name

(1R,2S)-2-but-3-enylcyclopentan-1-ol

InChI

InChI=1S/C9H16O/c1-2-3-5-8-6-4-7-9(8)10/h2,8-10H,1,3-7H2/t8-,9-/m1/s1

InChI-Schlüssel

JGWISPYQYHUNPS-RKDXNWHRSA-N

Isomerische SMILES

C=CCC[C@@H]1CCC[C@H]1O

Kanonische SMILES

C=CCCC1CCCC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.